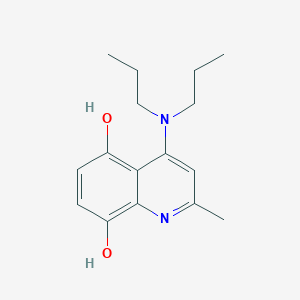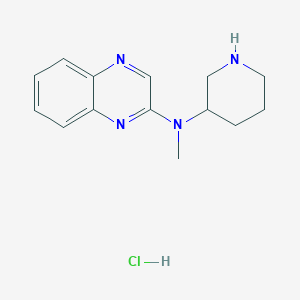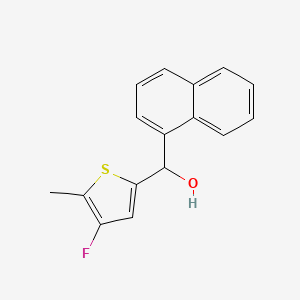
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole is a chemical compound with the molecular formula C15H18N2O2 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole typically involves the reaction of 5-nitroindole with 1-ethylpiperidin-4-one in the presence of pyrrolidine as a catalyst. The reaction is carried out in methanol under reflux conditions for 48 hours. The product is then extracted using dichloromethane, washed with brine, and dried over sodium sulfate. The solvent is evaporated, and the crude product is purified by recrystallization from isopropanol and hexanes .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process and ensure consistent quality.
化学反应分析
Types of Reactions
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the available positions on the ring.
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Reduction: Tin(II) chloride, hydrochloric acid.
Major Products Formed
Oxidation: 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-amino-1H-indole.
Substitution: Halogenated or nitrated derivatives of the indole ring.
Reduction: 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-amino-1H-indole.
科学研究应用
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The nitro group can participate in redox reactions, while the indole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole: Similar structure but with a methoxy group instead of a nitro group.
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole: Similar structure but with the nitro group at a different position on the indole ring.
Uniqueness
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole is unique due to the specific positioning of the nitro group, which can influence its reactivity and interactions with biological targets. This positioning can result in distinct biological activities and potential therapeutic applications compared to its analogs.
属性
分子式 |
C15H17N3O2 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC 名称 |
3-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-6-nitro-1H-indole |
InChI |
InChI=1S/C15H17N3O2/c1-2-17-7-5-11(6-8-17)14-10-16-15-9-12(18(19)20)3-4-13(14)15/h3-5,9-10,16H,2,6-8H2,1H3 |
InChI 键 |
HPGDTBDVKSENNN-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Naphthalenol, 1-[[(2,4-dimethylphenyl)imino]methyl]-](/img/structure/B11847099.png)


![Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]-](/img/structure/B11847104.png)





